molecular formula C18H25N3O4S B10990068 N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10990068
M. Wt: 379.5 g/mol
InChI Key: PNWFDNYLQMNUTP-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative featuring a cyclohexyl group and a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C18H25N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h4-5,8,11,14,16H,1-3,6-7,9-10,12H2,(H,19,22)(H2,20,21,23)

InChI Key

PNWFDNYLQMNUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with cyclohexylamine under appropriate conditions to form N-cyclohexyl-3-aminobenzamide.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the intermediate with 3-chloroperoxybenzoic acid (m-CPBA) to introduce the sulfone group, followed by coupling with the appropriate thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a crucial role in binding to these targets, while the benzamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

N-((2-Chloroacetyl)(cyclohexyl)carbamoyl)-N-cyclohexyl benzamide (): Substituents: Chloroacetyl and dicyclohexylcarbamate groups. Reactivity: Undergoes substitution with amino acids under methanol-TEA conditions (yield: ~80%) . Contrast: The chloroacetyl group introduces electrophilic reactivity absent in the target compound, which instead has a sulfone-containing carbamoyl group.

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) (): Substituents: Thiourea linkages with phenolic or methoxy groups. Bioactivity: Demonstrated 86.6–87.7% inhibition in antioxidant assays, attributed to electron-donating substituents .

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (): Substituents: Morpholino-triazine and ureido groups. Synthesis: Uses HBTU and Hunig’s base in NMP (yield: ~75–96%) . Contrast: The morpholine-triazine system enhances π-stacking interactions, whereas the target’s cyclohexyl group prioritizes lipophilicity.

Benzamide with Tetrahydrofuran-3-yl Carbamoyl ():

  • Substituents: Tetrahydrofuran-3-yl carbamoyl and Boc-protected leucine.
  • Synthesis: Achieved 74–96% yield via peptide coupling .
  • Contrast: The tetrahydrothiophene dioxid group in the target may offer superior oxidative stability compared to tetrahydrofuran.

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents logP (Predicted) Solubility Metabolic Stability
Target Compound Cyclohexyl, tetrahydrothiophene dioxid Moderate (~3.5) Moderate (DMSO) High (sulfone)
N-((2-Chloroacetyl)...benzamide Chloroacetyl, dicyclohexyl High (~4.2) Low (THF) Moderate
A8 (Thiourea derivative) 4-Hydroxyphenyl, thiourea Low (~1.8) High (aqueous) Low (hydrolysis)
Morpholino-triazine benzamide Morpholine, triazine Moderate (~2.9) Moderate (NMP) High

Biological Activity

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, identified by its CAS number 1144464-79-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H25_{25}N3_3O4_4S
  • Molecular Weight : 379.5 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that may share similar mechanisms of action with this compound. For instance, a study involving various derivatives demonstrated significant antitumor activity against lung cancer cell lines, such as A549 and HCC827, with IC50_{50} values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50_{50} (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3580.85 ± 0.05

These findings suggest that compounds with similar structures may exhibit comparable efficacy in inhibiting tumor growth and warrant further investigation into their mechanisms of action and potential therapeutic applications .

Antimicrobial Activity

In addition to antitumor properties, this compound may also possess antimicrobial activity. Testing of related compounds showed promising results against both Gram-positive and Gram-negative bacteria:

MicroorganismActivity Observed
Staphylococcus aureusSignificant
Escherichia coliModerate

The antimicrobial activity was evaluated using broth microdilution methods, adhering to CLSI guidelines, indicating the compound's potential utility in treating bacterial infections .

Case Study 1: Antitumor Efficacy

A research study investigated the effects of various benzothiazole derivatives on lung cancer cell lines. Among these derivatives, those structurally similar to this compound exhibited high cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) assays. The study emphasized the need for structural optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial properties of compounds derived from tetrahydrothiophene structures. The results indicated that these compounds were effective against a range of pathogens, suggesting that this compound might also exhibit similar broad-spectrum antimicrobial activity .

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